molecular formula C16H20N2O B7469460 4-cyano-N-cyclohexyl-N-ethylbenzamide

4-cyano-N-cyclohexyl-N-ethylbenzamide

カタログ番号 B7469460
分子量: 256.34 g/mol
InChIキー: CQVFKIOUIONOIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-cyano-N-cyclohexyl-N-ethylbenzamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by scientists at the University of Queensland in Australia. CX-5461 has been shown to have potential therapeutic benefits in various types of cancer, including breast, ovarian, and hematological malignancies.

科学的研究の応用

CX-5461 has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to be effective against various types of cancer, including breast, ovarian, and hematological malignancies. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

作用機序

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of RNA polymerase I. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to be highly selective for RNA polymerase I, with minimal effects on RNA polymerase II and III.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. In cancer cells, CX-5461 inhibits ribosomal RNA synthesis, which leads to the inhibition of cancer cell growth and proliferation. CX-5461 has also been shown to induce DNA damage and activate the p53 pathway, which is a tumor suppressor pathway. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of CX-5461 is its selectivity for RNA polymerase I, which makes it a promising therapeutic agent for cancer treatment. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, which could lead to improved outcomes for cancer patients. However, there are also limitations to the use of CX-5461 in lab experiments. CX-5461 is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, CX-5461 has been shown to have off-target effects, which could lead to unwanted side effects.

将来の方向性

There are several future directions for the research and development of CX-5461. One direction is to further investigate the mechanism of action of CX-5461 and its effects on cancer cells. Another direction is to explore the potential of CX-5461 in combination with other cancer treatments, such as immunotherapy. In addition, there is a need to develop more selective and potent inhibitors of RNA polymerase I transcription that could be used in cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CX-5461 in cancer patients.

合成法

The synthesis of CX-5461 involves a series of chemical reactions, including the condensation of 4-cyanobenzaldehyde with cyclohexylamine to form a Schiff base intermediate. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl chloroformate to form the final product, CX-5461. The synthesis of CX-5461 is a multi-step process that requires expertise in synthetic chemistry.

特性

IUPAC Name

4-cyano-N-cyclohexyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-18(15-6-4-3-5-7-15)16(19)14-10-8-13(12-17)9-11-14/h8-11,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVFKIOUIONOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。